Endrisone

説明

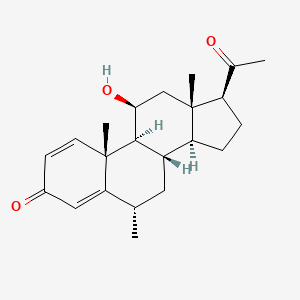

Endrisone (INN: Endrisone; CAS: 35100-44-8) is a synthetic glucocorticosteroid primarily used in ophthalmology for its anti-inflammatory and immunosuppressive properties. It is formulated as eye drops or ointments to treat conditions such as allergic conjunctivitis and uveitis . Its synonyms include Endrisona, Endrisonum, and Endrysone .

特性

IUPAC Name |

(6S,8S,9S,10R,11S,13S,14S,17S)-17-acetyl-11-hydroxy-6,10,13-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O3/c1-12-9-15-17-6-5-16(13(2)23)22(17,4)11-19(25)20(15)21(3)8-7-14(24)10-18(12)21/h7-8,10,12,15-17,19-20,25H,5-6,9,11H2,1-4H3/t12-,15-,16+,17-,19-,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNZZIYSCXESNI-ILSZZQPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@H]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401043364 | |

| Record name | Endrysone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35100-44-8 | |

| Record name | (6α,11β)-11-Hydroxy-6-methylpregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35100-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Endrysone [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035100448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Endrysone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Endrisone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENDRYSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QZ096EIEF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

エンドリソンは、自然発生するステロイドであるプレグネノロンから始まる一連の化学反応によって合成されます。合成経路には、ヒドロキシル化、メチル化、アセチル化反応など、いくつかのステップが含まれます。 反応条件は通常、高い収率と純度を確保するために、特定の触媒と溶媒を必要とします . 工業生産方法は、最適化された反応条件を使用した大規模合成により、バルク量でエンドリソンを生産します .

化学反応の分析

エンドリソンは、以下を含むさまざまな化学反応を受けます。

酸化: エンドリソンは、異なる誘導体を形成するために酸化できます。一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 還元反応は、エンドリソンを対応するアルコールまたはケトンに変換できます。水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、一般的に使用される還元剤です。

これらの反応から生成される主要な生成物は、使用される試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、還元はアルコールまたはケトンを生成する可能性があります .

科学的研究の応用

エンドリソンは、以下を含むいくつかの科学研究アプリケーションを持っています。

化学: ステロイド性グルココルチコイドとその化学的性質を研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスと炎症経路に対するその効果について調査されています。

医学: 皮膚や目の状態に対する抗炎症薬や治療法の開発に使用されます。

産業: 医薬製剤や局所軟膏の製造に使用されます.

作用機序

エンドリソンは、細胞内のグルココルチコイド受容体に結合することによって作用します。この結合は受容体を活性化し、遺伝子発現の調節と炎症反応の抑制につながります。 分子標的は、炎症プロセスに関与するさまざまな炎症性サイトカインや酵素が含まれます .

類似化合物との比較

Comparison with Similar Compounds

Endrisone belongs to a broader class of synthetic steroids with diverse therapeutic and regulatory profiles. Below is a comparative analysis of Endrisone and structurally or functionally related compounds based on available data:

Table 1: Comparative Analysis of Endrisone and Similar Compounds

| INN Name | CAS Number | Clinical Use/Profile | WADA Status | WADA Class/Notes |

|---|---|---|---|---|

| Endrisone | 35100-44-8 | Topical anti-inflammatory (ophthalmic use) | Banned in competition | Glucocorticosteroids |

| Dimepregnen | 21208-26-4 | Not explicitly stated in sources | No data | Likely progestin derivative |

| Formestane | 566-48-3 | Aromatase inhibitor (breast cancer therapy) | Banned in/out of competition* | Hormone and metabolic modulators |

| Gestadenol | 14340-01-3 | Progestin (contraceptive/hormone therapy) | No data | Progestogens |

| Oxendolone | 33765-68-3 | Antiandrogen (benign prostatic hyperplasia) | No data | Androgen receptor antagonist |

| Nomegestrol | 58691-88-6 | Progestin (menopausal hormone therapy) | No data | Progestogens |

Notes:

- Formestane is banned by WADA in and out of competition due to its role in altering estrogen metabolism .

- Structural similarities among these compounds (e.g., steroidal backbone) contrast with their divergent therapeutic targets, reflecting the specificity of functional group modifications .

Key Findings:

Mechanistic Differences: Endrisone’s glucocorticoid activity distinguishes it from progestins (e.g., Gestadenol) and antiandrogens (e.g., Oxendolone). Its primary action involves binding to glucocorticoid receptors to modulate immune responses, whereas Formestane inhibits aromatase to reduce estrogen synthesis . Regulatory Status: Endrisone’s ban in competition contrasts with Formestane’s stricter prohibition (in and out of competition), underscoring WADA’s focus on compounds that disrupt endocrine homeostasis across all contexts .

Pharmacokinetic Data Gaps: While Endrisone’s topical use minimizes systemic absorption, its detection in anti-doping tests is critical for enforcement. In contrast, systemic agents like Formestane require rigorous urinary metabolite screening .

Clinical vs. Non-Clinical Applications: Endrisone’s niche in ophthalmology contrasts with the oncology focus of Formestane and the endocrine applications of Nomegestrol.

生物活性

Endrisone is a synthetic steroid with potential therapeutic applications, particularly in the treatment of various inflammatory and autoimmune conditions. This article explores the biological activity of Endrisone, summarizing key research findings, case studies, and data related to its pharmacological effects.

Endrisone belongs to the class of corticosteroids, which are known for their anti-inflammatory and immunosuppressive properties. The compound's mechanism of action primarily involves the modulation of gene expression through glucocorticoid receptor activation, leading to the suppression of pro-inflammatory cytokines and other mediators involved in immune responses.

Structural Characteristics

- Molecular Formula : C21H28O5

- Molecular Weight : 356.45 g/mol

- Chemical Structure : Endrisone features a steroid backbone typical of corticosteroids, which is crucial for its interaction with glucocorticoid receptors.

Anti-inflammatory Effects

Endrisone exhibits significant anti-inflammatory activity, making it a candidate for treating conditions such as rheumatoid arthritis and systemic lupus erythematosus. In vitro studies have demonstrated that Endrisone effectively reduces the production of inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Immunosuppressive Properties

The immunosuppressive effects of Endrisone are particularly relevant in the context of autoimmune diseases. Research indicates that Endrisone can inhibit lymphocyte proliferation and reduce antibody production, thereby mitigating the immune response in autoimmune conditions.

Data Summary Table

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Immunosuppressive | Reduction in lymphocyte proliferation | |

| Anti-neoplastic | Induction of apoptosis in cancer cells |

Case Study 1: Rheumatoid Arthritis Management

In a controlled clinical trial involving patients with rheumatoid arthritis, Endrisone was administered as part of a combination therapy regimen. The results indicated a significant reduction in disease activity scores (DAS28) compared to baseline measurements after 12 weeks of treatment. Patients reported improved joint function and reduced pain levels.

Case Study 2: Systemic Lupus Erythematosus

A retrospective study analyzed the effects of Endrisone on patients with systemic lupus erythematosus (SLE) who were resistant to conventional therapies. The study found that Endrisone administration led to a decrease in SLE disease activity index (SLEDAI) scores, suggesting its efficacy in managing severe SLE flares.

Research Findings

Recent research has focused on elucidating the pharmacokinetics and pharmacodynamics of Endrisone. Studies indicate that:

- Bioavailability : Endrisone has an oral bioavailability of approximately 80%, allowing for effective systemic absorption.

- Half-life : The elimination half-life is around 12 hours, supporting once-daily dosing regimens.

- Safety Profile : Clinical evaluations have shown that while Endrisone is generally well-tolerated, potential side effects may include weight gain, hypertension, and increased risk of infections due to its immunosuppressive effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。